

A Comparative Guide to VHL Ligands: Structural Insights and Binding Affinities

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Compound of Interest

Compound Name: VL285 Phenol

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This guide provides a comparative analysis of small molecule ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in targeted protein degradation. By objectively comparing the structural data and binding affinities of prominent VHL ligands, including VL285, this document aims to support researchers in the selection and development of potent and selective chemical probes and therapeutics.

Quantitative Comparison of VHL Ligands

The affinity of small molecules for VHL is a key determinant of their efficacy in forming productive ternary complexes for targeted protein degradation. The following table summarizes the binding affinities of VL285 and other well-characterized VHL ligands.

Ligand	PDB ID (Representative)	Binding Affinity (Kd)	IC50	Assay Method
VL285	Not Available	Not Reported	340 nM	Fluorescence Polarization
VH032	4W9H	185 nM	Not Reported	Isothermal Titration Calorimetry
VH298	5T35	96 nM	Not Reported	Isothermal Titration Calorimetry
Compound 30	6GFE	< 40 nM	Not Reported	Fluorescence Polarization, Surface Plasmon Resonance

Structural Insights into VHL-Ligand Interactions

The crystal structure of VHL in complex with various ligands reveals a conserved binding mode. The ligands typically occupy the same pocket as the endogenous substrate, the hydroxylated proline residue of Hypoxia-Inducible Factor 1 α (HIF-1 α). Key interactions involve hydrogen bonds between the ligand and residues such as Tyr98, Ser111, and His115 of VHL. While a specific crystal structure for VL285 bound to VHL is not publicly available, its structural similarity to other reported ligands suggests a comparable binding orientation. The provided representative PDB ID for VH032 (4W9H) showcases these characteristic interactions.

Experimental Protocols

Accurate determination of binding affinity is crucial for the characterization of VHL ligands. Below are detailed methodologies for commonly employed biophysical assays.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique for real-time monitoring of biomolecular interactions.

Experimental Protocol:

- **Protein Immobilization:** The VHL-ElonginB-ElonginC (VCB) complex is typically immobilized on a sensor chip (e.g., CM5) via amine coupling.
- **Analyte Preparation:** The small molecule ligand is prepared in a suitable running buffer (e.g., HBS-EP+) at a range of concentrations.
- **Binding Measurement:** The analyte is injected over the sensor surface at a constant flow rate. The association and dissociation phases are monitored by measuring the change in the refractive index at the surface.
- **Data Analysis:** The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d). A reference flow cell with an irrelevant immobilized protein is used for background subtraction.[\[1\]](#)

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

- **Sample Preparation:** The purified VCB complex is placed in the sample cell, and the small molecule ligand is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
- **Titration:** The ligand is titrated into the protein solution in a series of small injections.
- **Heat Measurement:** The heat released or absorbed upon each injection is measured by a sensitive calorimeter.
- **Data Analysis:** The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

Fluorescence Polarization (FP) Competition Assay

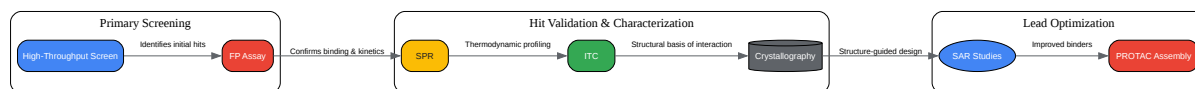
This method measures the displacement of a fluorescently labeled probe from VHL by a test compound.

Experimental Protocol:

- **Assay Setup:** A reaction mixture is prepared containing the VCB complex, a fluorescently labeled VHL probe (e.g., a FAM-labeled HIF-1 α peptide or a fluorescently tagged small molecule ligand like BDY FL VH032), and the assay buffer in a microplate.^{[2][3]}
- **Compound Addition:** The test compound (e.g., VL285) is added to the wells at various concentrations.
- **Incubation:** The plate is incubated to allow the binding reaction to reach equilibrium.
- **Measurement:** The fluorescence polarization of each well is measured using a plate reader. When the fluorescent probe is bound to the large VCB complex, it tumbles slowly, resulting in a high polarization value. When displaced by the test compound, the free probe tumbles rapidly, leading to a low polarization value.
- **Data Analysis:** The data is plotted as fluorescence polarization versus the logarithm of the test compound concentration. The IC₅₀ value, the concentration of the compound that displaces 50% of the fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for VHL Binder Characterization

The following diagram illustrates a typical workflow for the identification and characterization of small molecule binders to the VHL protein complex.



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Caption: Workflow for VHL Ligand Discovery and Characterization.

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